molecular formula C6H8ClN3O2 B13061075 methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate

methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate

Cat. No.: B13061075
M. Wt: 189.60 g/mol
InChI Key: AXVNARHNRIEBKP-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features an amino group and a chloro substituent on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-amino-4-chloropyrazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Amino derivatives with the chloro group replaced by hydrogen.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chloropyrazole: Lacks the ester group but shares the amino and chloro substituents.

    Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Similar structure but without the chloro substituent.

    Methyl 2-(4-chloro-1H-pyrazol-1-yl)acetate: Similar structure but without the amino group.

Uniqueness

Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate is unique due to the presence of both amino and chloro substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₆H₈ClN₃O₂
  • Molecular Weight : Approximately 189.60 g/mol
  • Functional Groups : Contains a pyrazole ring, an amino group, and a chloro substituent, enhancing its reactivity and biological interactions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. Pyrazole derivatives are known for their ability to inhibit various cellular pathways involved in cancer progression. The presence of the amino and chloro groups in this compound may enhance its interaction with biological targets such as enzymes and receptors, potentially modulating their activity.

A study highlighted the structure-activity relationship (SAR) of pyrazole derivatives, showing that modifications in the pyrazole ring can lead to varying degrees of anticancer activity. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, indicating promising therapeutic efficacy .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory and analgesic effects. Pyrazole derivatives have been reported to exhibit comparable activity to standard anti-inflammatory drugs like indomethacin in various models of inflammation . The ability of the amino group to form hydrogen bonds with target proteins may contribute to these effects.

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
  • Receptor Interaction : The chloro group can facilitate halogen bonding, enhancing binding affinity to specific receptors or proteins.
  • Cellular Pathway Modulation : By interacting with various cellular pathways, this compound can influence cell cycle regulation and apoptosis in cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetateSimilar pyrazole structure with ethyl substitutionDifferent ester group may alter solubility and reactivity
Methyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetateIodine substitution instead of chlorinePotential for different biological activity due to iodine
Methyl 2-(3-amino-1H-pyrazol-4-carboxylate)Carboxylate group instead of chloroMay exhibit different pharmacological properties

This table illustrates how variations in functional groups can impact the biological activity and pharmacological profiles of pyrazole derivatives.

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives, including this compound:

  • Anticancer Activity : A recent study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against colorectal cancer cell lines, with IC50 values indicating potent activity compared to established chemotherapeutics .
  • Inflammation Models : In animal models of inflammation, compounds based on the pyrazole scaffold exhibited reduced edema and pain responses comparable to traditional anti-inflammatory agents, suggesting a viable alternative for pain management therapies .

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

methyl 2-(3-amino-4-chloropyrazol-1-yl)acetate

InChI

InChI=1S/C6H8ClN3O2/c1-12-5(11)3-10-2-4(7)6(8)9-10/h2H,3H2,1H3,(H2,8,9)

InChI Key

AXVNARHNRIEBKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C(=N1)N)Cl

Origin of Product

United States

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